5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a pyrazole ring, which is a common structural motif in many pharmaceuticals.
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling of the benzodioxole and pyrazole moieties: This step often involves the use of coupling reagents such as EDCI or DCC to form the desired amide bond under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
When compared to other similar compounds, 5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of the benzodioxole and pyrazole moieties. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole moiety and have shown significant anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds have been studied for their anti-inflammatory and cytotoxic properties.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-butyl-N-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-4-7-20(2)17(21)14-8-12(18-19-14)10-22-13-5-6-15-16(9-13)24-11-23-15/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFOYRZAJAGDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=NNC(=C1)COC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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